2-[(4-chlorophenyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Description
2-[(4-chlorophenyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C16H12ClN3O2 and its molecular weight is 313.74. The purity is usually 95%.
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Biological Activity
2-[(4-chlorophenyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H12ClN3O
- Molecular Weight : 299.74 g/mol
- IUPAC Name : this compound
The presence of the chlorophenyl group and the pyrido-pyrimidine core is significant for its biological activity.
Research indicates that compounds with a pyrido[1,2-a]pyrimidine structure often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Many derivatives have been shown to inhibit key enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes.
- Kinase Inhibition : Certain derivatives demonstrate inhibitory effects on various kinases, which play critical roles in cell signaling and proliferation.
Anti-inflammatory Activity
Studies have shown that derivatives of pyrido[1,2-a]pyrimidines can significantly inhibit COX enzymes. For instance, a study reported that specific analogs demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib. The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators such as prostaglandins.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of various signaling pathways. The presence of the chlorophenyl group enhances its interaction with cellular targets.
Case Studies
- Study on Anti-inflammatory Effects : A recent study assessed the anti-inflammatory effects of several pyrido[1,2-a]pyrimidine derivatives in carrageenan-induced paw edema models in rats. The results indicated that these compounds exhibited significant anti-inflammatory effects, with ED50 values comparable to indomethacin.
- Kinase Profiling : In vitro studies have demonstrated that certain derivatives exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents on the Phenyl Ring : Electron-donating groups enhance activity.
- Positioning of Functional Groups : The position of the amino and carbonyl groups plays a critical role in determining potency against specific biological targets.
Properties
IUPAC Name |
2-(4-chloroanilino)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-2-7-14-19-15(13(9-21)16(22)20(14)8-10)18-12-5-3-11(17)4-6-12/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZWYKWVJZWFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=O)NC3=CC=C(C=C3)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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